

I-BRD9 broad bromodomain panel selectivity

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Compound Focus: I-BRD9

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I-BRD9 Selectivity Profile Overview

The following table summarizes the core selectivity data for **I-BRD9**, which meets the stringent criteria for a high-quality chemical probe [1].

Bromodomain Target	Assay Type	Potency (pIC ₅₀ or IC ₅₀)	Selectivity Fold-Change
BRD9	TR-FRET (Biochemical) [1]	pIC ₅₀ = 7.3	-
	Chemoproteomic (Cellular) [2]	IC ₅₀ = 79.4 nM	-
	NanoBRET (Cellular) [1]	pIC ₅₀ = 6.8	-
BRD4 BD1 (BET Family Representative)	TR-FRET (Biochemical) [1]	pIC ₅₀ = 5.3	>700-fold over BET family [1]
BRD7 (Highly Homologous)	Not Specified	Not Specified	>200-fold over BRD7 [1]
Broad Bromodomain Panel (34 bromodomains)	Multiple	Not Specified	>70-fold selectivity [1]

I-BRD9 was specifically designed to achieve high selectivity, primarily by targeting a key structural difference in the ZA channel of BRD9 compared to BET bromodomains, notably a **Tyr106** gatekeeper residue in BRD9 versus an **Ile146** in BRD4 BD1 [1].

Detailed Experimental Data & Protocols

For research reproducibility, the key experimental methods used to generate the selectivity data are outlined below.

Assay	Key Experimental Details
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| **TR-FRET Binding Assay** [3] | - **Protein:** 10 nM BRD9

- **Tracer:** K_x concentration (~100 nM) of an Alexa Fluor 647-labeled ligand
- **Detection:** Eu-labeled Anti-6xHis antibody
- **Readout:** Fluorescence resonance energy transfer (TR-FRET) | | **Cellular Chemoproteomic Profiling** [3] | - **System:** Competition binding in HuT-78 cell nuclear extract
- **Affinity Matrix:** Sepharose beads derivatized with a bromodomain-binding molecule
- **Detection:** Western blot analysis with anti-**BRD9** and anti-BRD3 antibodies | | **NanoBRET Target Engagement** [3] | - **System:** HEK293 cells co-transfected with NanoLuc-BRD9 and HaloTag-Histone H3.3
- **Tracer:** 100 nM NanoBRET 618 fluorescent ligand
- **Readout:** Bioluminescence resonance energy transfer (BRET) after furimazine substrate addition |

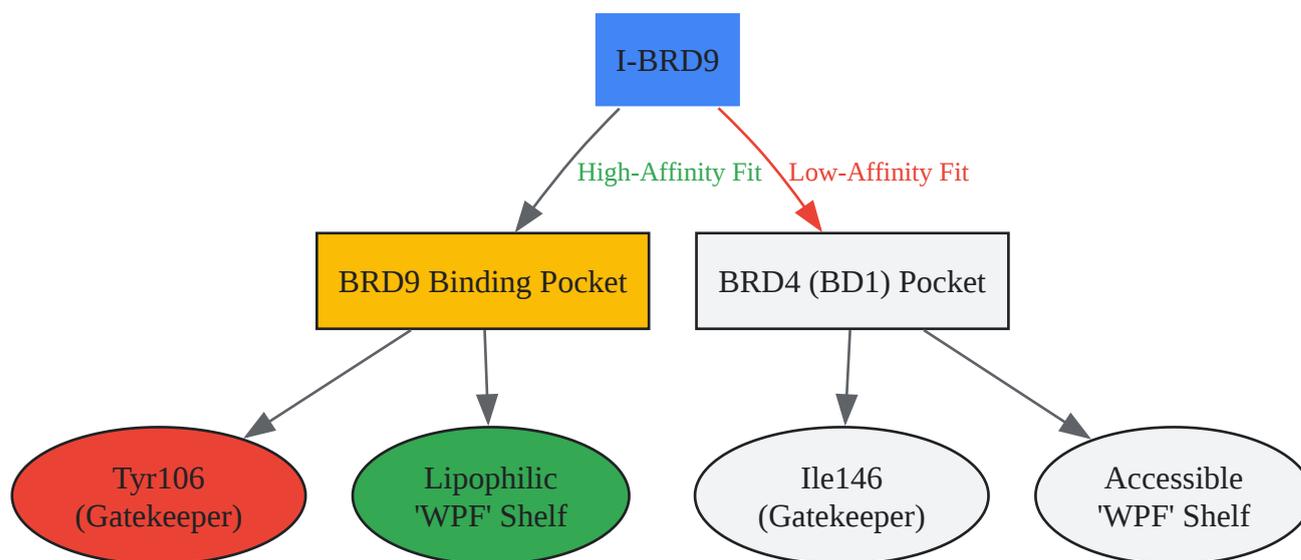
Key Applications and Biological Context

The high selectivity of **I-BRD9** makes it an indispensable tool for attributing cellular phenotypes specifically to BRD9 bromodomain inhibition, helping to avoid off-target effects that confound data interpretation [1].

- **Unraveling BRD9's Function:** **I-BRD9** has been used to identify genes regulated by BRD9 in pathways involved in **oncology and immune response** [1].
- **Disease Research:** This probe has been applied in studies of **uterine fibroids (UFs)**, where its use demonstrated that BRD9 inhibition suppresses cell proliferation, induces apoptosis and cell cycle arrest, and reduces extracellular matrix deposition [4].

Visualizing the Selectivity Mechanism

The exceptional selectivity of **I-BRD9** is largely due to its specific interaction with the unique structural features of the BRD9 binding pocket. The diagram below illustrates this key concept.



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This structural insight was crucial for the rational, structure-based design of **I-BRD9**, enabling the achieved high selectivity [1].

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To cite this document: Smolecule. [I-BRD9 broad bromodomain panel selectivity]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b530308#i-brd9-broad-bromodomain-panel-selectivity>]

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